molecular formula C20H24FN3O2S B608041 Ibiglustat CAS No. 1401090-53-6

Ibiglustat

Cat. No.: B608041
CAS No.: 1401090-53-6
M. Wt: 389.5 g/mol
InChI Key: YFHRCLAKZBDRHN-MRXNPFEDSA-N
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Description

Venglustat is a brain-penetrant allosteric inhibitor of the enzyme glucosylceramide synthase. This enzyme catalyzes an early step in the synthesis of many glycolipids. Venglustat is being developed for lysosomal storage diseases, including Gaucher’s disease, Fabry disease, and Parkinson’s disease caused by mutations in the GBA1 gene .

Preparation Methods

The preparation of Venglustat involves the synthesis of glucosylceramide synthase inhibitors. The synthetic routes and reaction conditions for Venglustat are not extensively detailed in publicly available literature. it is known that Venglustat is an orally administered compound, indicating that its synthesis must ensure stability and bioavailability when taken orally .

Mechanism of Action

Venglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase. This enzyme is responsible for the conversion of ceramide to glucosylceramide. By inhibiting this enzyme, Venglustat reduces the synthesis of glucosylceramide, thereby preventing its accumulation in lysosomes. This reduction in glucosylceramide levels helps to alleviate the symptoms of lysosomal storage diseases .

Biological Activity

Ibiglustat, also known as Venglustat or GZ/SAR402671, is a small-molecule inhibitor of glucosylceramide synthase (GCS) that has garnered attention for its potential therapeutic applications in lysosomal storage disorders such as Gaucher disease (GD) and Parkinson's disease (PD). This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical findings, and implications for treatment.

This compound functions by inhibiting the synthesis of glucosylceramide (GluCer), a substrate implicated in the pathogenesis of various neurodegenerative diseases. By reducing GluCer levels, this compound aims to mitigate the accumulation of glucosylsphingosine (GluSph), which is believed to activate the mammalian target of rapamycin complex 1 (mTORC1), leading to neurodegeneration through lysosomal dysfunction and impaired autophagy.

Key Mechanisms:

  • Inhibition of GluCer Synthesis : this compound effectively reduces GluCer and GluSph levels in neuronal cells, which are critical in the pathology of GD and PD .
  • Restoration of Autophagy : In studies involving GBA1 mutant dopaminergic neurons, treatment with this compound prevented mTOR hyperactivation and restored autophagic flux, suggesting a protective role against neurodegeneration .

Clinical Research Findings

This compound has been evaluated in several clinical studies, particularly focusing on its efficacy in patients with GD and those with genetic mutations associated with PD.

Case Studies:

  • Phase II Clinical Trial in Gaucher Disease :
    • A study demonstrated that this compound, when used alongside imiglucerase, significantly reduced plasma and cerebrospinal fluid levels of GluCer and GluSph. Improvements were noted in ataxia and neurocognitive deficits among participants .
  • Genetic Parkinson's Disease Population :
    • A large Phase II trial targeting patients with GBA mutations began to assess the efficacy of this compound in slowing disease progression. Preliminary results indicated that this compound could stabilize α-synuclein oligomers, potentially addressing one of the key toxic pathways in PD .

Research Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

StudyConditionTreatmentKey Findings
Gaucher DiseaseThis compound + ImigluceraseReduced GluCer/GluSph levels; improved ataxia and neurocognitive function.
Parkinson's DiseaseThis compoundPrevented mTOR hyperactivation; reduced phosphorylated α-synuclein levels.
Genetic PD PopulationThis compoundTargeted treatment showed promise in stabilizing neurodegenerative pathways.

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying Ibiglustat's mechanism of action in lysosomal storage disorders?

Methodological Answer: Begin with in vitro assays using patient-derived fibroblasts or recombinant enzyme systems to assess substrate reduction. Validate findings in animal models (e.g., murine models of Gaucher disease) with dose-response studies. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify substrate accumulation and enzyme activity . Ensure reproducibility by including controls for lysosomal pH and off-target effects.

Q. How should preclinical studies be designed to evaluate this compound's efficacy and toxicity?

Methodological Answer: Apply the PICOT framework to define:

  • P opulation: Genetically characterized animal models (e.g., Gba1 knockout mice).
  • I ntervention: Daily oral administration of this compound at varying doses.
  • C omparison: Untreated cohorts or active comparators (e.g., enzyme replacement therapy).
  • O utcome: Biomarkers (e.g., glucosylceramide levels), histopathology, and survival rates.
  • T ime: Longitudinal monitoring (e.g., 12–24 weeks). Use blinded randomization and power analysis to determine sample size .

Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in early-phase trials?

Methodological Answer: Prioritize area under the curve (AUC) , half-life (t½) , and cerebrospinal fluid (CSF) penetration assessments. Use compartmental modeling to predict steady-state concentrations. Cross-validate with mass spectrometry and radiolabeled tracer studies to account for metabolite interference .

Q. How can researchers address variability in this compound's therapeutic response across patient subgroups?

Methodological Answer: Stratify cohorts by genetic variants (e.g., GBA1 mutations) using next-generation sequencing . Apply multivariate regression to identify covariates (e.g., age, comorbidities) influencing outcomes. Use bootstrap resampling to assess robustness of associations .

Q. What biomarkers are most reliable for monitoring this compound's clinical efficacy?

Methodological Answer: Combine surrogate biomarkers (e.g., plasma glucosylceramide) with functional endpoints (e.g., neurological assessments in neuronopathic forms). Validate correlation using receiver operating characteristic (ROC) curves and longitudinal mixed-effects models .

Advanced Research Questions

Q. How to resolve contradictory findings in this compound's off-target effects across studies?

Methodological Answer: Conduct systematic root-cause analysis :

  • Compare assay conditions (e.g., pH, cofactors) between studies.
  • Perform target deconvolution via chemical proteomics or CRISPR screens.
  • Use meta-regression to assess heterogeneity in published data (e.g., species differences, dosing regimens) .

Q. What statistical approaches are suitable for analyzing this compound's synergistic effects with adjunct therapies?

Methodological Answer: Implement factorial design experiments to test interactions between this compound and therapies like substrate reduction or chaperone drugs. Apply response surface methodology (RSM) or Bayesian hierarchical models to quantify synergy/antagonism. Validate with in vivo pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. How to design longitudinal studies for this compound's long-term safety in chronic administration?

Methodological Answer: Use adaptive trial designs with pre-specified interim analyses for toxicity endpoints (e.g., hepatotoxicity). Incorporate time-to-event analysis (Cox proportional hazards) and cumulative incidence models for rare adverse events. Leverage real-world data from registries for external validation .

Q. What methods can elucidate this compound's impact on autophagy-lysosomal pathways in neurodegenerative contexts?

Methodological Answer: Combine super-resolution microscopy (e.g., STED) for lysosomal morphology with RNA-seq to profile autophagy-related genes. Use pathway enrichment analysis (e.g., Gene Ontology) and Boolean network modeling to map regulatory interactions. Cross-reference with patient-derived iPSC models .

Q. How to validate computational predictions of this compound's binding affinity for novel targets?

Methodological Answer: Perform molecular dynamics simulations (e.g., GROMACS) to predict binding stability. Validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Use ensemble docking to account for protein flexibility and compare with cryo-EM structures of target complexes .

Q. Methodological Frameworks

  • For data contradiction analysis , adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and mitigate bias .
  • For literature reviews , use Boolean operators and MeSH terms in PubMed/Embase, supplemented by backward/forward citation tracking .

Properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHRCLAKZBDRHN-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401090-53-6
Record name Ibiglustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VENGLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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